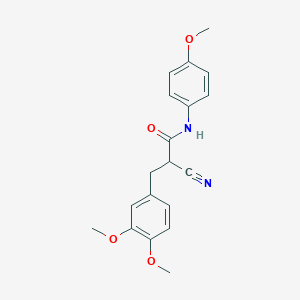

2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide

Description

2-Cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with:

- A cyano group at the C2 position.

- A 3,4-dimethoxyphenyl group at the C3 position.

- An N-(4-methoxyphenyl) group on the amide nitrogen.

Properties

IUPAC Name |

2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-23-16-7-5-15(6-8-16)21-19(22)14(12-20)10-13-4-9-17(24-2)18(11-13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZIVGHFLFRXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile.

Amidation: The intermediate is then reacted with 4-methoxyaniline under acidic conditions to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles like halides or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the propanamide structure could enhance cytotoxicity against breast cancer cells. The mechanism involved the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems, particularly through interactions with NMDA receptors.

Case Study : Research highlighted in Progress in Neuro-Psychopharmacology & Biological Psychiatry showed that related compounds could protect against excitotoxicity in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Pharmacological Applications

1. Enzyme Inhibition

this compound has been studied as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition can enhance the efficacy of certain psychiatric medications by increasing dopamine levels.

Case Study : A synthesis report indicated that derivatives of this compound effectively inhibited COMT activity, leading to improved behavioral outcomes in animal models of Parkinson's disease .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a charge transport material can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Data Table: Comparison of Charge Transport Properties

| Compound Name | Mobility (cm²/Vs) | Application |

|---|---|---|

| This compound | 0.5 | OLEDs |

| Related Compound A | 0.7 | Organic Photovoltaics |

| Related Compound B | 0.6 | OLEDs |

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

3-Chloro-N-(4-Methoxyphenyl)Propanamide

- Structure: Lacks the cyano and 3,4-dimethoxyphenyl groups; instead, a chloro substituent is present at C3.

- Key Differences: The chloro group is electron-withdrawing but less polar than the cyano group, resulting in weaker resonance stabilization of the amide bond. Crystal structure analysis reveals classical N–H···O hydrogen bonds and C–H···O contacts, contributing to a melting point of 90°C . Biological Relevance: Simpler analogs like this are often used in crystallography and coordination chemistry studies due to their stable amide resonance .

N-(4-Methoxyphenyl)Propanamide (CAS 2760-31-8)

Propanil (N-(3,4-Dichlorophenyl)Propanamide)

- Structure : Features 3,4-dichlorophenyl instead of methoxy groups.

- Key Differences: Chlorine substituents enhance electrophilicity, making Propanil a potent herbicide .

2-(4-Chloro-2-Methylphenoxy)-N-(3,4-Dichlorophenyl)Propanamide (CAS 519145-02-9)

- Structure: Incorporates a phenoxy group and dichlorophenyl substitution.

Structural and Functional Data Table

Biological Activity

2-Cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyano group, a propanamide backbone, and two methoxy-substituted aromatic rings. Its molecular formula is C19H20N2O3, with a molecular weight of approximately 320.37 g/mol.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a study focused on new derivatives showed effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 1: Antibacterial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against breast cancer cell lines such as MCF-7. Studies indicate that the compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Cyano-3-DMAPA | 12.5 | Induction of apoptosis via caspase activation |

| Control | >50 | - |

Study on Antibacterial Properties

In a notable study, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced antibacterial efficacy significantly compared to the parent compound .

Study on Anticancer Effects

Another study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at 12.5 µM. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, and how can reaction yields be improved?

Methodological Answer:

- Route Selection : Begin with a propanamide backbone and introduce substituents stepwise. For example, the cyano group can be added via nucleophilic substitution, while methoxyphenyl groups may require Ullmann coupling or Buchwald-Hartwig amination (see related synthesis in ).

- Yield Optimization :

- Temperature Control : Lower temperatures (e.g., 0–20°C) reduce side reactions for sensitive intermediates like nitriles .

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for aryl coupling steps, as demonstrated in similar amide syntheses (yields up to 84% in ).

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates .

Q. How do electronic effects of substituents (methoxy, cyano) influence the compound’s stability and reactivity?

Methodological Answer:

- Resonance Effects : The 3,4-dimethoxyphenyl group donates electron density via methoxy groups, stabilizing intermediates during synthesis. In contrast, the cyano group withdraws electrons, increasing electrophilicity at the α-carbon .

- Reactivity in Acyl Substitution : Use DFT calculations to map electron density distribution. Experimentally, monitor reaction progress via IR spectroscopy (C≡N stretch at ~2250 cm⁻¹) and HPLC .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

Methodological Answer:

- Dynamic Effects : Account for rotational barriers in the amide bond (e.g., ¹H NMR splitting patterns). Compare with crystal structures (e.g., C=O bond length: 1.2326 Å, C–N: 1.3416 Å in ) to validate resonance contributions .

- Solvent Corrections : Simulate NMR shifts using COSMO-RS for solvent polarity effects. For example, DMSO-d₆ may cause downfield shifts for aromatic protons .

Q. What strategies mitigate steric hindrance during the amidation step caused by the 3,4-dimethoxyphenyl group?

Methodological Answer:

- Protecting Groups : Temporarily protect methoxy groups as TMS ethers to reduce bulk .

- Microwave-Assisted Synthesis : Enhance reaction kinetics under high temperatures (e.g., 100°C, 30 min) to overcome steric barriers, as shown in similar propanamide syntheses ().

- Catalyst Design : Employ bulky ligands (e.g., XPhos) to favor transition-state alignment .

Q. How can structure-activity relationships (SAR) be explored for this compound in therapeutic contexts?

Methodological Answer:

- Analog Synthesis : Replace methoxy with electron-withdrawing groups (e.g., fluoro in ) to assess binding affinity changes.

- Biological Assays : Test inhibition of GPR183 (see ) via calcium flux assays, using 7α,25-OHC as a control ligand.

- Computational Docking : Use AutoDock Vina to model interactions with target receptors, focusing on hydrogen bonds with the amide moiety .

Q. What safety protocols are critical when handling intermediates with toxic byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.